molecular formula C17H22N2O3 B11319200 N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-methoxybenzamide

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-methoxybenzamide

Cat. No.: B11319200
M. Wt: 302.37 g/mol
InChI Key: DZDHMYMYVXIWLQ-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-methoxybenzamide is an organic compound that features a benzamide core with a dimethylaminoethyl side chain and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzoic acid, 2-(dimethylamino)ethylamine, and 5-methylfuran-2-carbaldehyde.

    Formation of Intermediate: The 4-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-(dimethylamino)ethylamine to form N-[2-(dimethylamino)ethyl]-4-methoxybenzamide.

    Final Coupling: The intermediate N-[2-(dimethylamino)ethyl]-4-methoxybenzamide is then coupled with 5-methylfuran-2-carbaldehyde under reductive amination conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amines derived from the reduction of the benzamide carbonyl group.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its potential activity on neurotransmitter systems.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group may facilitate binding to specific sites, while the furan and benzamide moieties contribute to the overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-methoxybenzamide is unique due to the presence of both the furan ring and the methoxy group, which may confer specific electronic and steric properties that are not present in similar compounds. This uniqueness can lead to distinct biological activities and applications.

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-4-methoxybenzamide

InChI

InChI=1S/C17H22N2O3/c1-12-5-10-16(22-12)15(19(2)3)11-18-17(20)13-6-8-14(21-4)9-7-13/h5-10,15H,11H2,1-4H3,(H,18,20)

InChI Key

DZDHMYMYVXIWLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=CC=C(C=C2)OC)N(C)C

Origin of Product

United States

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